N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, a chlorophenyl group, and a methoxyphenoxy acetamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the methoxyphenoxy acetamide moiety through an amide coupling reaction. Each step requires specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the selection of solvents, catalysts, and purification techniques to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares a phenyl group but differs in the presence of a piperazine ring and fluorine substituent.
Disilane-bridged architectures: Contains Si-Si bonds, offering different electronic properties compared to the oxadiazole ring.
Ethyl acetoacetate: Features keto-enol tautomerism, unlike the stable structure of the oxadiazole compound.
Uniqueness
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide stands out due to its combination of a 1,2,4-oxadiazole ring and chlorophenyl group, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18ClN3O4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-19-10-12-20(13-11-19)30-14-21(28)25-18-8-4-16(5-9-18)23-26-22(27-31-23)15-2-6-17(24)7-3-15/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
JOHBGHWZTOSSRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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